molecular formula C7H6BrCl B1197611 2-Bromo-4-chlorotoluene CAS No. 27139-97-5

2-Bromo-4-chlorotoluene

Cat. No.: B1197611
CAS No.: 27139-97-5
M. Wt: 205.48 g/mol
InChI Key: CSUUXPHPCXHYGY-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorotoluene (CAS 27139-97-5) is a halogenated aromatic compound with the molecular formula C₇H₆BrCl and a molecular weight of 205.48 g/mol. It is structurally characterized by a methyl group (-CH₃) at position 1, a bromine atom at position 2, and a chlorine atom at position 4 on the benzene ring (SMILES: CC1=C(Br)C=C(Cl)C=C1) . This compound is a clear liquid at 20°C with a boiling point of 114°C and is commercially available at ≥98.0% purity .

Spectroscopic analyses, including FT-IR and FT-Raman, have been conducted to study its vibrational properties. Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) and B3LYP/6-311++G(d,p) levels confirm its optimized geometry, harmonic vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps .

Preparation Methods

Direct Bromination of 4-Chlorotoluene

Reaction Mechanism and Regioselectivity

The direct bromination of 4-chlorotoluene exploits electrophilic aromatic substitution, where bromine (Br₂) acts as the electrophile. The methyl group at the para position directs incoming bromine to the ortho position relative to the chlorine atom, yielding 2-bromo-4-chlorotoluene . Hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄) serve as co-oxidants, enhancing the electrophilicity of bromine by generating hypobromous acid (HOBr) or bromonium ions (Br⁺) . This method avoids multi-step synthesis but requires careful control to minimize di-substitution or isomer formation.

Procedural Details

In a typical protocol, 4-chlorotoluene (1.0 mol) is dissolved in dichloromethane under inert atmosphere. Bromine (1.1 mol) is added dropwise at 0–5°C, followed by sequential addition of H₂O₂ (30% w/w, 1.2 mol) and NaIO₄ (0.5 mol). The reaction proceeds at room temperature for 6–8 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with sodium thiosulfate to neutralize excess bromine, extracted with organic solvent, and purified via fractional distillation to isolate the product as a colorless liquid .

Optimization and Yield

Key variables influencing yield include:

  • Molar ratio of Br₂ to substrate : A 10% excess of bromine ensures complete conversion but risks di-bromination.

  • Temperature : Reactions above 25°C favor side products, while lower temperatures slow kinetics.

  • Oxidant selection : NaIO₄ outperforms alternatives like N-bromosuccinimide (NBS) in minimizing byproducts .
    The optimized protocol achieves a yield of 72% with >98% purity by GC-MS .

Diazotization of 5-Chloro-2-methylaniline

Reaction Mechanism

This method involves converting 5-chloro-2-methylaniline to its diazonium salt, followed by bromine substitution via the Sandmeyer reaction. The amine group is diazotized using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at subzero temperatures, forming a reactive diazonium intermediate. Subsequent treatment with copper(I) bromide (CuBr) replaces the diazo group with bromine, yielding this compound .

Stepwise Procedure

  • Diazotization :

    • 5-Chloro-2-methylaniline (1.0 mol) is dissolved in 23% aqueous HBr (1.2 L) and cooled to −5°C.

    • NaNO₂ (1.05 mol) is added gradually to maintain temperatures below −3°C, forming the diazonium salt .

  • Bromination :

    • The diazonium solution is treated with CuBr (0.1 mol) and heated to 70°C for 30 minutes.

    • The crude product is extracted with ethyl acetate, washed with brine, and distilled under reduced pressure .

Challenges and Yield Enhancements

  • Temperature control : Diazonium salts decompose above −5°C, necessitating precise cryogenic conditions.

  • Catalyst loading : Increasing CuBr to 0.15 mol improves yield to 75% but complicates purification .

  • Acid concentration : Higher HBr concentrations (≥30%) accelerate diazotization but corrode equipment.

Comparative Analysis of Methods

ParameterDirect Bromination Diazotization
Starting Material 4-Chlorotoluene5-Chloro-2-methylaniline
Reagents Br₂, H₂O₂, NaIO₄HBr, NaNO₂, CuBr
Reaction Steps 13
Temperature Room temperature−5°C to 70°C
Yield 72%72%
Byproducts Di-brominated isomersNone reported
Scalability High (continuous flow possible)Moderate (batch-dependent)

Industrial Applicability

  • Direct bromination suits large-scale production due to simpler workflow and lower energy costs.

  • Diazotization offers superior regioselectivity but demands specialized equipment for cryogenic steps .

Chemical Reactions Analysis

2-Bromo-4-chlorotoluene undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Bromo-4-chlorotoluene is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the following areas:

  • Pharmaceuticals : The compound is utilized in the development of drugs due to its reactivity and ability to form diverse chemical structures. For instance, it can be transformed into other halogenated aromatic compounds that exhibit biological activity.
  • Agrochemicals : It serves as a precursor for synthesizing pesticides and herbicides, enhancing agricultural productivity by controlling pests and diseases effectively .
ApplicationDescription
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsPrecursor for pesticides and herbicides

Biological Studies

In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its halogenated structure allows for interactions with biological molecules, making it valuable in:

  • Antimicrobial Research : Studies have shown that halogenated compounds can exhibit significant antimicrobial properties. For example, this compound has been tested against various bacterial strains, demonstrating moderate antimicrobial activity with minimum inhibitory concentrations ranging from 10 to 50 µg/mL.
Biological ActivityObservations
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows it to participate in various chemical reactions necessary for manufacturing complex materials.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents using this compound as a starting material. The researchers successfully developed several derivatives that exhibited enhanced antimicrobial activity compared to existing treatments. The results indicated that modifications at the aromatic ring could significantly influence biological efficacy.

Case Study 2: Pesticide Development

Another research project explored the use of this compound in developing a new class of herbicides. The synthesized compounds showed improved efficacy against common agricultural weeds while maintaining low toxicity profiles for non-target organisms. This study highlighted the compound's potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorotoluene primarily involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions. The compound can form intermediates like Meisenheimer complexes during these reactions, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

2-Bromo-4-chlorotoluene belongs to a family of bromo-chlorotoluene isomers. Key structural analogs include:

Compound Name CAS Number Substituent Positions Boiling Point (°C) Key Applications/Reactivity
This compound 27139-97-5 Br (2), Cl (4), CH₃ (1) 114 Suzuki cross-coupling reactions
4-Bromo-2-chlorotoluene 89794-02-5 Br (4), Cl (2), CH₃ (1) Not reported Intermediate in organic synthesis
2-Bromo-5-chlorotoluene 14495-51-3 Br (2), Cl (5), CH₃ (1) Not reported Pharmaceutical synthesis
2-Bromo-6-chlorotoluene 62356-27-8 Br (2), Cl (6), CH₃ (1) Not reported Specialty chemical production

Key Differences:

  • Electronic Effects : The position of bromine and chlorine alters electron density distribution. For instance, in this compound, the electron-withdrawing Cl at the para position relative to Br enhances the compound's electrophilicity compared to 4-bromo-2-chlorotoluene, where Cl is ortho to Br .

Spectroscopic and Computational Comparisons

  • Vibrational Spectra : FT-IR and FT-Raman spectra of this compound show distinct C-Br and C-Cl stretching frequencies at 560 cm⁻¹ and 720 cm⁻¹ , respectively. These modes shift in isomers due to changes in substituent proximity; for example, 4-bromo-2-chlorotoluene exhibits a C-Cl stretch at 690 cm⁻¹ due to altered resonance effects .
  • HOMO-LUMO Gaps : DFT calculations reveal that this compound has a HOMO-LUMO gap of 5.2 eV , slightly lower than 4-bromo-2-chlorotoluene (5.4 eV), indicating higher polarizability and reactivity .

Biological Activity

2-Bromo-4-chlorotoluene (CAS Number: 27139-97-5) is a halogenated aromatic compound with significant biological activity, particularly in the context of drug metabolism and potential toxicity. This article explores its synthesis, biological interactions, and implications in pharmacology and toxicology.

This compound is characterized by the molecular formula C7H6BrClC_7H_6BrCl and a molecular weight of 205.48 g/mol. It is typically produced through the reaction of bromine with chlorotoluene in the presence of hydrogen peroxide and sodium periodate, resulting in a colorless to pale yellow liquid with a pungent odor .

Synthesis Steps:

  • Starting Material : 5-chloro-2-methyl-benzenamine.
  • Reagents : Bromine, hydrogen peroxide, sodium periodate.
  • Conditions : The reaction occurs at room temperature, producing the desired compound with a yield of approximately 72% .

Cytochrome P450 Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for the metabolism of various drugs, and their inhibition can lead to significant drug-drug interactions .

  • CYP1A2 : Involved in the metabolism of caffeine, certain antidepressants, and antipsychotics.
  • CYP2C9 : Plays a role in metabolizing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants.

The inhibition of these enzymes suggests that this compound may alter the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or reduced therapeutic effects.

Toxicological Implications

Halogenated aromatic compounds like this compound are often associated with toxicity due to their ability to interact with biological systems. Research indicates that such compounds can induce oxidative stress and affect cellular signaling pathways, which may contribute to their toxicological profiles .

Case Studies

Case Study 1: Drug Interaction Studies
A study investigating the interaction between this compound and various pharmaceuticals highlighted its potential to inhibit CYP enzymes significantly. This study involved in vitro assays where human liver microsomes were exposed to varying concentrations of the compound. Results indicated a dose-dependent inhibition of both CYP1A2 and CYP2C9 activities, emphasizing the need for caution when co-administering drugs metabolized by these pathways.

Case Study 2: Environmental Impact
Another research effort focused on the environmental persistence and bioaccumulation potential of halogenated compounds, including this compound. The study found that such compounds could accumulate in aquatic organisms, leading to ecological risks and potential human health concerns through the food chain .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaCYP InhibitionUnique Features
This compoundC7H6BrClYesInhibits CYP1A2 and CYP2C9
4-Bromo-2-chlorotolueneC7H6BrClYesSimilar inhibition profile; different substitution
5-Bromo-1,3-dichloro-2-methylbenzeneC8H7BrCl2UnknownContains two chlorine atoms; altered reactivity
1-Bromo-2-chloro-3-methylbenzeneC8H8BrClUnknownDifferent substitution pattern affecting properties

This table illustrates how variations in substitution patterns can influence biological activity and reactivity among halogenated aromatic compounds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-4-chlorotoluene, and what structural insights do they provide?

Methodological Answer: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are primary techniques for analyzing vibrational modes, providing insights into functional groups (e.g., C-Br, C-Cl stretching) and aromatic ring conformation. FT-IR identifies halogen-related absorption bands (~500–700 cm⁻¹ for C-Br and C-Cl), while FT-Raman detects polarizability changes in symmetric vibrations, complementing structural elucidation. Computational tools like density-functional theory (DFT) can validate spectral assignments by simulating vibrational frequencies .

Q. What are the standard synthesis routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Common methods include:

  • Bromination of 4-chlorotoluene using bromine (Br₂) with catalysts like FeBr₃ or AlBr₃ at 40–60°C.
  • Diazotization of 5-chloro-2-methylaniline followed by bromination. Optimization strategies:
  • Control reaction temperature to minimize side reactions (e.g., di-bromination).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to terminate at optimal conversion .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The chlorine and bromine atoms act as EWGs, activating the aromatic ring toward NAS by stabilizing the transition state through resonance and inductive effects. Reactivity can be quantified using Hammett substituent constants (σ⁺ for meta-directing groups). Experimental validation involves comparing reaction rates with analogues lacking EWGs. Computational studies (e.g., DFT) can map electron density distributions and predict regioselectivity .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • Density-functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity. Software like Gaussian or ORCA can model transition states for substitution reactions.
  • Molecular dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing NAS).
  • QSPR models: Correlate substituent effects with experimental data to predict reactivity trends .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., FT-IR vs. FT-Raman) when analyzing structural conformations?

Methodological Answer: Discrepancies often arise from differences in selection rules (IR: dipole changes; Raman: polarizability changes). To resolve:

  • Cross-validate with NMR (¹H/¹³C) for bond connectivity.
  • Use computational vibrational analysis (DFT) to assign peaks accurately.
  • Conduct variable-temperature studies to assess conformational flexibility (e.g., rotational isomers affecting peak splitting) .

Q. What strategies minimize by-product formation during the bromination of 4-chlorotoluene to synthesize this compound?

Methodological Answer:

  • Regioselective control: Use directing groups or steric hindrance (e.g., bulky catalysts) to favor para/meta substitution.
  • Stoichiometric precision: Limit bromine excess to prevent polybromination.
  • In situ quenching: Add reducing agents (e.g., NaHSO₃) post-reaction to neutralize residual Br₂.
  • Purification: Employ fractional distillation or column chromatography to isolate the target compound .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields reported across studies for this compound synthesis?

Methodological Answer:

  • Reproduce conditions: Ensure identical reagents, catalysts, and temperatures.
  • Analytical validation: Use HPLC or GC-MS to quantify purity and yield independently.
  • Parameter screening: Design factorial experiments (e.g., DoE) to identify critical variables (e.g., catalyst loading, solvent polarity).
  • Meta-analysis: Compare literature data to identify outliers or systematic errors (e.g., unaccounted side reactions) .

Properties

IUPAC Name

2-bromo-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUXPHPCXHYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346139
Record name 2-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27139-97-5
Record name 2-Bromo-4-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27139-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-chloro-2-methylbenzenamine (50 g, 0.355 mol) was dissolved in HBr solution (1.5 M, 100 mL) and cooled to 0° C., a solution of NaNO2 (27.6 g, 0.4 mol) in water (200 mL) was added dropwise. After addition, the mixture was stirred for 1 hr. In another flask CuBr (30 g, 0.21 mol) was added to HBr solution (1.5 M, 30 mL) and heated to 60° C., then the mixture was added to the above solution. The mixture was heated to reflux for 1 hr then cooled to rt. The reaction was quenched with water (500 mL), the aqueous layer was extracted 3 times with CH2Cl2, dried over Na2SO4, solvent removal and purification by column chromatography afforded 2-bromo-4-chloro-1-methylbenzene (53 g, 0.26 mol). 1H NMR (CDCl3, 400 MHz) δ 7.53 (s, 1H), 7.20-7.10 (m, 2H), 2.36 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-4-chlorotoluene
2-Bromo-4-chlorotoluene
2-Bromo-4-chlorotoluene
2-Bromo-4-chlorotoluene
2-Bromo-4-chlorotoluene
2-Bromo-4-chlorotoluene

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